N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-2-22(29(24,25)16-6-4-3-5-7-16)17-8-15-28-18(17)19(23)21-11-9-20(10-12-21)26-13-14-27-20/h3-8,15H,2,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVQNRFKNYVAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that includes a dioxane moiety and a thiophene ring. The presence of sulfonamide enhances its solubility and bioavailability.
Key Properties:
- Molecular Formula: C₁₅H₁₈N₂O₃S
- Molar Mass: 306.38 g/mol
- CAS Number: Not specified in available data.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria. A study on related compounds demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential efficacy for this compound as an antimicrobial agent .
Anticancer Potential
Recent investigations into the anticancer properties of sulfonamide derivatives have shown promising results. For example, compounds similar to the target molecule have been reported to induce apoptosis in cancer cells through the modulation of p53 pathways and inhibition of cell proliferation . In vitro studies suggest that the compound may act on specific cancer cell lines, leading to reduced viability and increased apoptosis rates.
Neuropharmacological Effects
The dioxane-spirocyclic structure is associated with neuropharmacological activities, particularly as sigma receptor ligands. A related compound was found to exhibit high affinity for σ1 receptors, which play a crucial role in neuroprotection and modulation of neurotransmitter systems . This suggests that this compound may have potential applications in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Inhibition of Enzymatic Pathways: Similar sulfonamides inhibit key enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation.
- Receptor Modulation: The interaction with sigma receptors may influence various signaling pathways related to neuroprotection and cell survival.
Case Studies
Several studies have explored the biological activity of structurally related compounds with promising outcomes:
Q & A
What are the key synthetic challenges in preparing N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions requiring precise control of spirocyclic ring formation, sulfonamide coupling, and thiophene functionalization. Critical challenges include:
- Spirocyclic Intermediate Stability : The 1,4-dioxa-8-azaspiro[4.5]decane moiety is prone to ring-opening under acidic or high-temperature conditions. Using aprotic solvents (e.g., THF) and low temperatures (0–25°C) during coupling reactions improves stability .
- Thiophene Reactivity : The electron-rich thiophene ring may undergo undesired side reactions during acylation. Protecting group strategies (e.g., temporary silylation) or stepwise activation of the carbonyl group can mitigate this .
- Purification : Due to polar byproducts, reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) is recommended for isolating the final product .
Which advanced structural elucidation techniques are critical for confirming the stereochemistry and conformation of this compound?
- X-ray Crystallography : Single-crystal X-ray diffraction is definitive for resolving spirocyclic stereochemistry. Use SHELXL for refinement, particularly for handling twinning or high-resolution data. Hydrogen bonding patterns in the dioxa-aza ring can stabilize the crystal lattice .
- Dynamic NMR Spectroscopy : Variable-temperature ¹H NMR (e.g., 300–500 MHz) can detect conformational flexibility in the spirocyclic system. Slow exchange regimes at low temperatures (<−40°C) reveal distinct proton environments .
- DFT Calculations : Pairing experimental data with density functional theory (e.g., B3LYP/6-31G*) optimizes molecular geometry and validates intramolecular interactions like sulfonamide-thiophene π-stacking .
How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the sulfonamide and spirocyclic moieties?
- Core Modifications : Synthesize analogs with variations in the spirocyclic ring (e.g., replacing dioxa with dithia or altering ring size) to assess stability and target binding. Comparative bioassays (e.g., enzyme inhibition) can identify pharmacophoric elements .
- Functional Group Scanning : Replace the ethylbenzenesulfonamide group with bulkier (e.g., tert-butyl) or polar (e.g., carboxylate) substituents to evaluate steric and electronic effects on receptor affinity .
- Metabolic Profiling : Use in vitro microsomal assays to correlate structural features (e.g., spirocyclic rigidity) with metabolic stability. LC-MS/MS tracks oxidative metabolites, guiding SAR for improved pharmacokinetics .
What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into target pockets (e.g., enzymes with known sulfonamide inhibitors). Prioritize flexible docking to account for spirocyclic conformational changes .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Monitor key interactions, such as hydrogen bonds between the sulfonamide and catalytic residues .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using MOE) based on active analogs to identify essential features like the spirocyclic ring’s spatial orientation .
How should researchers address contradictory bioactivity data across different assay platforms?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity). Inconsistent data may arise from assay-specific interference (e.g., thiophene autofluorescence) .
- Solubility Adjustments : Poor aqueous solubility can skew IC50 values. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to ensure consistent compound dispersion .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in live cells, resolving discrepancies between in vitro and cell-based data .
What crystallographic refinement protocols are recommended for resolving disorder in the spirocyclic moiety?
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 refinement in SHELXL. Partial occupancy modeling may be required for disordered dioxa-aza rings .
- Restraints and Constraints : Apply geometric restraints (e.g., SIMU/DELU) to stabilize the spirocyclic system. ISOR constraints can refine anisotropic displacement parameters for sulfur atoms .
- Hirshfeld Surface Analysis : Map intermolecular contacts to identify packing forces influencing disorder, guiding the selection of appropriate space groups .
Which analytical techniques are most reliable for assessing purity and stability under storage conditions?
- HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with photodiode array (PDA) detection (210–400 nm) and high-resolution MS to detect degradation products (e.g., hydrolysis of the dioxa ring) .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks. Monitor stability via ¹H NMR peak integration (e.g., loss of ethylbenzenesulfonamide protons) .
How can researchers design derivatives to enhance metabolic stability without compromising target affinity?
- Isosteric Replacement : Substitute the thiophene ring with a bioisostere like furan or pyrrole to reduce CYP450-mediated oxidation while maintaining π-π interactions .
- Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., ethyl group in sulfonamide) to slow hepatic clearance, as validated by LC-MS metabolic profiling .
- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues to enhance bioavailability .
What methodologies optimize reaction yields in large-scale synthesis while minimizing impurities?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., spirocyclic ring closure), reducing side products. Residence time optimization (e.g., 30–60 mins) enhances yield .
- DoE Approaches : Apply design of experiments (DoE) to screen parameters (temperature, solvent ratio, catalyst loading). Response surface modeling identifies optimal conditions (e.g., 45°C, 1.2 eq. coupling reagent) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling rapid adjustments to reaction conditions .
How can researchers interpret ambiguous NMR signals arising from the spirocyclic and thiophene moieties?
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve overlapping signals. For example, HMBC correlations between the spirocyclic carbonyl (δ ~170 ppm) and thiophene protons confirm connectivity .
- NOESY Experiments : Detect spatial proximity between the ethylbenzenesulfonamide group and thiophene ring, clarifying conformational preferences in solution .
- Solvent Screening : Use deuterated DMSO or CDCl3 to shift exchangeable protons (e.g., NH in sulfonamide) and simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
